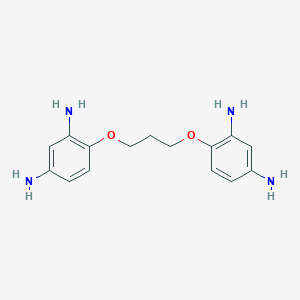
1,3-双(2,4-二氨基苯氧基)丙烷
描述
1,3-Bis(2,4-diaminophenoxy)propane is an organic compound with the molecular formula C15H20N4O2. It is characterized by the presence of two 2,4-diaminophenoxy groups attached to a propane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry .
科学研究应用
1,3-Bis(2,4-diaminophenoxy)propane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, coatings, and polymers.
作用机制
Target of Action
1,3-Bis(2,4-diaminophenoxy)propane, also known as 4,4’-(Propane-1,3-diylbis(oxy))bis(benzene-1,3-diamine), is primarily used as an oxidative hair dye . Its primary target is the hair shaft, where it imparts color to the hair.
Mode of Action
The compound works by penetrating the hair shaft and reacting with the hair’s natural pigments to produce a color change . This reaction is facilitated by the presence of hydrogen peroxide, which is typically mixed with the hair dye before application . The resulting color change is permanent and cannot be washed out .
Pharmacokinetics
This is consistent with the goal of producing a permanent color change .
Result of Action
The primary result of the action of 1,3-Bis(2,4-diaminophenoxy)propane is a change in hair color. This change is permanent and resistant to washing . The exact color change depends on the original color of the hair and the specific formulation of the hair dye.
Action Environment
The action of 1,3-Bis(2,4-diaminophenoxy)propane can be influenced by various environmental factors. For instance, the presence of hydrogen peroxide is necessary for the compound to react with the hair’s natural pigments . Additionally, the compound’s effectiveness may be affected by the pH of the solution, the temperature at which the reaction occurs, and the duration of the application .
生化分析
Biochemical Properties
It is known that the compound has two 2,4-diaminophenoxy groups connected by a propane backbone
Cellular Effects
It is known that the compound can be safely used under certain conditions
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 574.3±45.0 °C and a density of 1.287±0.06 g/cm3
Dosage Effects in Animal Models
It is known that the compound can be safely used under certain conditions
Transport and Distribution
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4-diaminophenoxy)propane can be synthesized through a multi-step process. One common method involves the reaction of 2,4-diaminophenol with 1,3-dichloropropane under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1,3-Bis(2,4-diaminophenoxy)propane often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反应分析
Types of Reactions
1,3-Bis(2,4-diaminophenoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
相似化合物的比较
1,3-Bis(2,4-diaminophenoxy)propane can be compared with other similar compounds, such as:
- 1,3-Bis(2,4-diaminophenoxy)ethane
- 1,3-Bis(2,4-diaminophenoxy)butane
- 1,3-Bis(2,4-diaminophenoxy)hexane
These compounds share similar structural features but differ in the length of the alkane backbone. The unique properties of 1,3-Bis(2,4-diaminophenoxy)propane, such as its specific reactivity and binding affinity, make it distinct from these related compounds .
属性
IUPAC Name |
4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19/h2-5,8-9H,1,6-7,16-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKPYVXITDAZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868327 | |
| Record name | 1,3-Bis-(2,4-diaminophenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81892-72-0 | |
| Record name | 1,3-Bis(2,4-diaminophenoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81892-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis-(2,4-diaminophenoxy)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081892720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis-(2,4-diaminophenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[1,3-propanediylbis(oxy)]bisbenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS-(2,4-DIAMINOPHENOXY)PROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24KVS49VH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1,3-Bis(2,4-diaminophenoxy)propane be used in hair colouring products?
A2: Yes, 1,3-Bis(2,4-diaminophenoxy)propane is listed as a potential ingredient in oxidative hair colouring agents. It acts as a coupler component in combination with developer components and other coupler components like m-phenylenediamine derivatives. These formulations are known for their excellent colouring properties in keratin fibres, particularly human hair.
Q2: How does the ionic strength of a solution affect the protonation of 1,3-Bis(2,4-diaminophenoxy)propane?
A3: Research indicates that the protonation constants of 1,3-Bis(2,4-diaminophenoxy)propane are influenced by the ionic strength of the solution. This was determined through potentiometric measurements in NaCl(aq) solutions with varying ionic strengths (0 mol·kg–1 ≤ I ≤ 3 mol·kg–1). Models like the Debye–Huckel, SIT (Specific ion Interaction Theory), and Pitzer equations were employed to analyze the relationship between ionic strength and protonation constants, providing insights into the behavior of this compound in different chemical environments.
Q3: Is there information available on the distribution behavior of 1,3-Bis(2,4-diaminophenoxy)propane?
A4: Yes, studies have explored the distribution of 1,3-Bis(2,4-diaminophenoxy)propane in 2-methyl-1-propanol/aqueous solution mixtures at various ionic strengths. These studies involved measuring distribution coefficients and calculating Setschenow coefficients and activity coefficients of the neutral species. This information contributes to understanding the partitioning and behavior of 1,3-Bis(2,4-diaminophenoxy)propane in different solvent systems, which is relevant for various applications, including formulation and separation processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


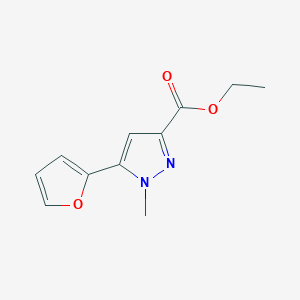
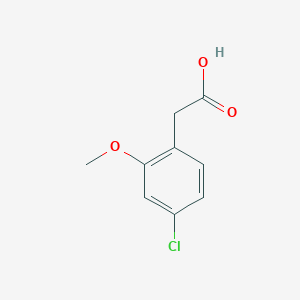

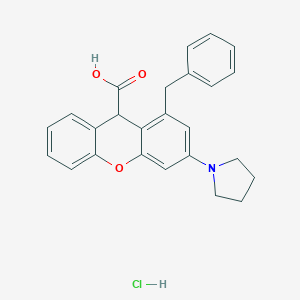
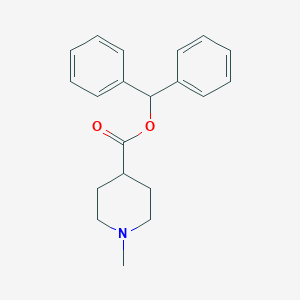
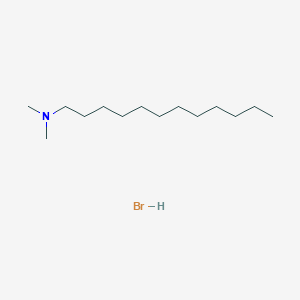
![[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-(3-methoxypropyl)azaniumchloride](/img/structure/B11118.png)
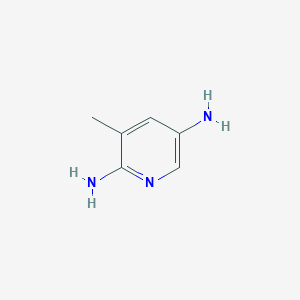
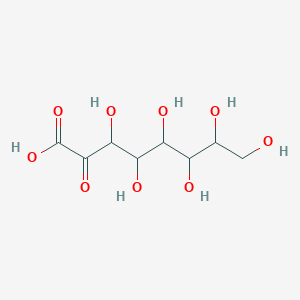

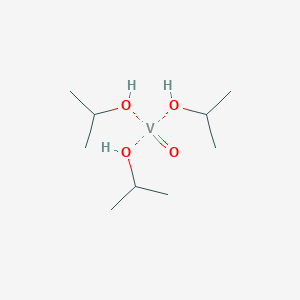
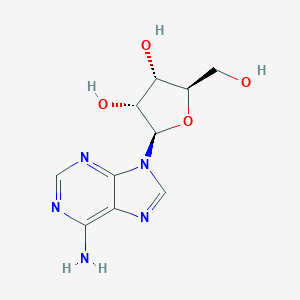
![N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B11129.png)
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
